molecular formula C12H14N2O2 B13152198 4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one

4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13152198
M. Wt: 218.25 g/mol
InChI Key: WSKOZDAIRONSKC-UHFFFAOYSA-N
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Description

4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and properties to the molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition promoted by Lewis bases or Brønsted bases. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .

Industrial Production Methods: While specific industrial production methods for 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or hydroxyls.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indoline or pyrrolidinone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new applications in various fields.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O2/c1-16-9-4-2-3-8-10(9)12(11(15)14-8)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15)

InChI Key

WSKOZDAIRONSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3(CCNC3)C(=O)N2

Origin of Product

United States

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